2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-N-propylhydrazinecarbothioamide
Overview
Description
2-[(3-methyl-1H-pyrazol-1-yl)acetyl]-N-propylhydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPAPP and is a hydrazine derivative. MPAPP has been synthesized using various methods and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of MPAPP is not fully understood, but it is believed to work through various pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. MPAPP has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which help protect against oxidative stress. MPAPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which contribute to inflammation. Additionally, MPAPP has been shown to inhibit the activation of caspase-3, a key enzyme involved in apoptosis.
Biochemical and Physiological Effects
MPAPP has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. MPAPP has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which help protect against oxidative stress. MPAPP has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which contribute to inflammation. Additionally, MPAPP has been shown to inhibit the activation of caspase-3, a key enzyme involved in apoptosis.
Advantages and Limitations for Lab Experiments
MPAPP has several advantages for lab experiments, including its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. MPAPP has also been shown to have low toxicity in animal models, making it a safe candidate for research. However, one limitation of MPAPP is its low solubility in water, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for MPAPP research, including further studies on its potential applications in neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, future studies could focus on improving the synthesis method of MPAPP to increase its yield and solubility. Further studies could also investigate the mechanism of action of MPAPP to better understand its potential therapeutic effects.
Conclusion
In conclusion, MPAPP is a hydrazine derivative that has shown promising results in various scientific research applications, including neurodegenerative diseases, cardiovascular diseases, and cancer. MPAPP has several advantages for lab experiments, including its ability to cross the blood-brain barrier and low toxicity in animal models. However, one limitation of MPAPP is its low solubility in water. Future research could focus on improving the synthesis method of MPAPP, investigating its mechanism of action, and further studying its potential applications in various scientific research areas.
Scientific Research Applications
MPAPP has been studied for its potential applications in various scientific research areas, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, MPAPP has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular diseases, MPAPP has been shown to have anti-inflammatory and antioxidant effects, which may help prevent cardiovascular damage. In cancer, MPAPP has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-[[2-(3-methylpyrazol-1-yl)acetyl]amino]-3-propylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-3-5-11-10(17)13-12-9(16)7-15-6-4-8(2)14-15/h4,6H,3,5,7H2,1-2H3,(H,12,16)(H2,11,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJXDKAHNPVATM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NNC(=O)CN1C=CC(=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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